N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide
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Description
N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide, also known as DMAPT, is a synthetic compound with potential anticancer properties. It belongs to the class of compounds known as naphthoquinones and is structurally similar to vitamin K3. DMAPT has been shown to inhibit the growth of a wide range of cancer cells, including those that are resistant to chemotherapy.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The synthesis and insecticidal activity of derivatives related to N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide have been explored, showcasing the potential for developing broad-spectrum insecticides (Samaritoni et al., 1999).
- A study on the structural elucidation of a copper(II) complex incorporating a similar oxamide derivative revealed insights into the coordination chemistry and potential applications in materials science (Liu et al., 2008).
- Research on the development of fluorescent probes based on similar compounds has shown their application in sensitive detection of carbonyl compounds in environmental water samples, indicating potential in environmental monitoring and analysis (Houdier et al., 2000).
Biological Activities and Applications
- Bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide, structurally related to N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide, have been synthesized and evaluated for their cytotoxic activities, along with their reactivities towards DNA and proteins, highlighting their potential use in medicinal chemistry and drug development (Li et al., 2012).
- The antimicrobial activities of new thiazole and pyrazole derivatives based on a moiety similar to N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide were evaluated, demonstrating the compound's potential as a precursor in developing antimicrobial agents (Gouda et al., 2010).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-11(20)17-12-6-4-7-13(10-12)18-15(22)14(21)16-8-5-9-19(2)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,21)(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGXDILBQCBSCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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